5-(4-Chlorobenzoyl)-2-methylpyridine
Description
5-(4-Chlorobenzoyl)-2-methylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a 4-chlorobenzoyl substituent at the 5-position. Its molecular formula is C₁₃H₁₀ClNO, with a calculated molar mass of 231.68 g/mol. The compound’s structure combines electron-donating (methyl) and electron-withdrawing (chlorobenzoyl) groups, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(4-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYBBGXPDYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-methylpyridine} + \text{4-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 5-(4-Carboxybenzoyl)-2-methylpyridine.
Reduction: 5-(4-Hydroxybenzoyl)-2-methylpyridine.
Substitution: 5-(4-Aminobenzoyl)-2-methylpyridine or 5-(4-Thiobenzoyl)-2-methylpyridine.
Scientific Research Applications
5-(4-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzoyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl group in this compound enhances electron density at the pyridine ring compared to the electron-withdrawing 2-chloro substituent in the analog from . This difference may increase nucleophilic reactivity in the target compound.
- Solubility: The chlorobenzoyl group likely reduces solubility in polar solvents compared to the propylbenzoyl analog, which has a nonpolar alkyl chain .
- Molecular Weight : The target compound’s lower molar mass (231.68 vs. 259.73 g/mol) suggests differences in crystallinity and melting points.
Biological Activity
5-(4-Chlorobenzoyl)-2-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a 4-chlorobenzoyl group and a methyl group. The synthesis typically involves the acylation of 2-methylpyridine with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine:
This reaction can be optimized for industrial applications using continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various pyridine derivatives, this compound showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were reported between 2.18–3.08 μM/mL .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM/mL) |
|---|---|
| Staphylococcus aureus | 2.50 |
| Escherichia coli | 3.00 |
| Bacillus subtilis | 2.80 |
| Candida albicans | 3.08 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors within microbial cells. This interaction may disrupt essential biochemical pathways, leading to microbial cell death .
Case Studies
- Antibacterial Efficacy : A study employed the disc diffusion method to assess the antibacterial activity of various compounds, including this compound. The results indicated that this compound produced significant inhibition zones against tested bacteria compared to controls .
- Antiviral Activity : Another investigation into pyridine derivatives highlighted the antiviral potential of compounds similar to this compound against viral strains, suggesting that further exploration into its antiviral properties could be beneficial .
Comparative Analysis with Related Compounds
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antiviral Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Potential | Effective against Gram-positive bacteria |
| 4-Chlorobenzoyl chloride | Low | None | Precursor for synthesis |
| 2-Methylpyridine | Low | None | Starting material |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
